molecular formula C15H14N4O4 B2771821 3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1286710-19-7

3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2771821
CAS No.: 1286710-19-7
M. Wt: 314.301
InChI Key: MJJPHBPUFKVNEB-UHFFFAOYSA-N
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Description

3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core heterocyclic structures. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the oxadiazole and benzo[d]oxazolone rings. The azetidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The presence of the oxadiazole and benzo[d]oxazolone rings makes it susceptible to oxidation reactions.

  • Reduction: Reduction reactions can be performed to modify the functional groups.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the azetidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: Nucleophiles such as amines or halides, often in the presence of a base.

Major Products Formed:

  • Oxidation products: Various oxidized derivatives of the compound.

  • Reduction products: Reduced forms of the compound with different functional groups.

  • Substitution products: Derivatives with different substituents on the azetidine ring.

Scientific Research Applications

  • Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting diseases involving oxidative stress or inflammation.

  • Material Science: Its unique structure may be useful in the development of new materials with specific electronic or optical properties.

  • Synthetic Organic Chemistry: It can be used as a reagent or intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

  • 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid

  • 1,2,4-oxadiazole derivatives

  • Benzodiazepines

Uniqueness: This compound is unique due to its combination of multiple heterocyclic structures, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c1-9-16-14(23-17-9)10-6-18(7-10)13(20)8-19-11-4-2-3-5-12(11)22-15(19)21/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJPHBPUFKVNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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